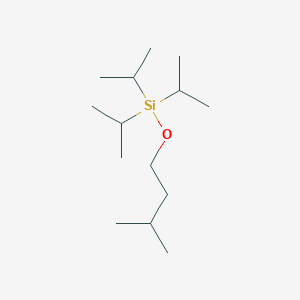
2-Methyl-5-(trifluoromethyl)tridec-4-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-5-(trifluoromethyl)tridec-4-ene is a chemical compound with the molecular formula C14H25F3 It is characterized by the presence of a trifluoromethyl group attached to a tridecene backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the reaction of 2-methyltridec-4-ene with a trifluoromethylating agent under controlled conditions
Industrial Production Methods
Industrial production of 2-Methyl-5-(trifluoromethyl)tridec-4-ene may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-5-(trifluoromethyl)tridec-4-ene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the double bond into a single bond, resulting in saturated derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield alcohols or ketones, while reduction typically produces saturated hydrocarbons.
Aplicaciones Científicas De Investigación
2-Methyl-5-(trifluoromethyl)tridec-4-ene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying biological systems, especially in the context of fluorinated biomolecules.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs with improved pharmacokinetic properties.
Industry: It is used in the production of specialty chemicals and materials with enhanced performance characteristics.
Mecanismo De Acción
The mechanism by which 2-Methyl-5-(trifluoromethyl)tridec-4-ene exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group can influence the compound’s reactivity and binding affinity to various enzymes and receptors. This can lead to alterations in biochemical pathways and cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Methyl-5-(difluoromethyl)tridec-4-ene
- 2-Methyl-5-(chloromethyl)tridec-4-ene
- 2-Methyl-5-(bromomethyl)tridec-4-ene
Uniqueness
2-Methyl-5-(trifluoromethyl)tridec-4-ene stands out due to the presence of the trifluoromethyl group, which imparts unique chemical and physical properties. This makes it particularly valuable in applications requiring high stability and specific reactivity profiles.
Propiedades
Número CAS |
821799-58-0 |
|---|---|
Fórmula molecular |
C15H27F3 |
Peso molecular |
264.37 g/mol |
Nombre IUPAC |
2-methyl-5-(trifluoromethyl)tridec-4-ene |
InChI |
InChI=1S/C15H27F3/c1-4-5-6-7-8-9-10-14(15(16,17)18)12-11-13(2)3/h12-13H,4-11H2,1-3H3 |
Clave InChI |
OKKZMRFPMWNDPM-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC(=CCC(C)C)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(3-Azidopropyl)-3,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine](/img/structure/B14233286.png)
![N-[1-(3,4-Dichlorophenyl)ethenyl]acetamide](/img/structure/B14233289.png)

![1-Hexyl-3-[(2S)-1-methylpyrrolidin-2-YL]pyridin-1-ium iodide](/img/structure/B14233293.png)

![(2-Carboxyethyl)[tris(hydroxymethyl)]phosphanium chloride](/img/structure/B14233301.png)
![N,N-Dibenzyl-8,8-difluorobicyclo[5.1.0]octan-1-amine](/img/structure/B14233306.png)



![2,5-Bis[4-(3,5-diphenyl-1H-pyrazol-1-yl)phenyl]-1,3,4-oxadiazole](/img/structure/B14233337.png)
![N~1~,N~6~-Bis{[4-(aminomethyl)phenyl]methyl}hexanediamide](/img/structure/B14233359.png)

